

# A Spectroscopic Guide to 2-Amino-5-hydroxypyridine and Its Synthetic Precursors

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## Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

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For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide offers a comparative spectroscopic analysis of **2-Amino-5-hydroxypyridine** and its common synthetic precursors, 2-Aminopyridine and 2-Amino-5-bromopyridine. While experimental spectroscopic data for the final product, **2-Amino-5-hydroxypyridine**, is not extensively available in public databases, this guide provides a foundational comparison of its key starting materials, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 2-Aminopyridine and its brominated derivative, 2-Amino-5-bromopyridine, which is a direct precursor in several synthetic routes to **2-Amino-5-hydroxypyridine**.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Data

Compound	Technique	Solvent	Chemical Shifts ( $\delta$ ppm)
2-Aminopyridine	$^1\text{H}$ NMR	$\text{CDCl}_3$	8.05 (d, H6), 7.38 (t, H4), 6.61 (d, H5), 6.47 (t, H3), 4.63 (s, $\text{NH}_2$ ) [1]
$^{13}\text{C}$ NMR		$\text{CDCl}_3$	158.3 (C2), 148.1 (C6), 137.6 (C4), 113.8 (C5), 108.4 (C3) [2][3]
2-Amino-5-bromopyridine	$^1\text{H}$ NMR	TFA	8.1 (d, H6), 7.8 (dd, H4), 6.7 (d, H3) ( $\text{NH}_2$ unobserved)[4]
$^{13}\text{C}$ NMR		$\text{DMSO-d}_6$	157.0 (C2), 150.1 (C6), 140.6 (C4), 110.8 (C3), 106.1 (C5) [5]

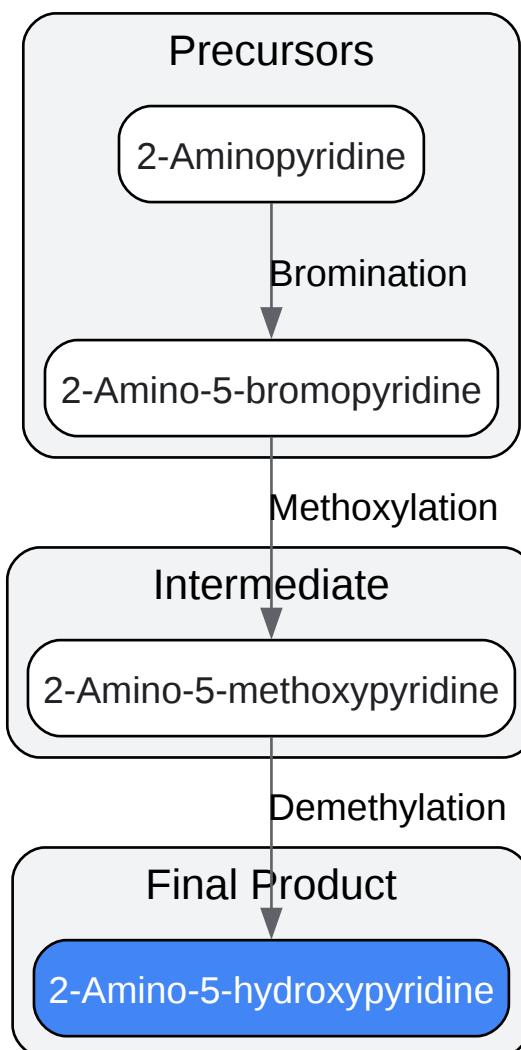
Table 2: Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) Data

Compound	Technique	Sample Prep	Key Peaks / Wavelengths
2-Aminopyridine	FT-IR	KBr Pellet	3442, 3300 (N-H stretch), 1617 (NH <sub>2</sub> scissoring), 1562, 1481, 1439 (C=C, C=N ring stretch)[2]
UV-Vis	Alcohol		λ <sub>max</sub> : 234 nm, 297 nm[3]
2-Amino-5-bromopyridine	FT-IR	KBr Pellet	3425, 3315 (N-H stretch), 1615 (NH <sub>2</sub> scissoring), 1550, 1465, 1420 (C=C, C=N ring stretch), ~550 (C-Br stretch)[6]
UV-Vis	Not Specified		Aromatic compounds like this exhibit characteristic absorptions from π → π* and n → π* transitions.[8]

## Mandatory Visualization

The following diagrams illustrate the synthetic relationship between the compared precursors and the target compound, **2-Amino-5-hydroxypyridine**, as well as a typical workflow for spectroscopic characterization.

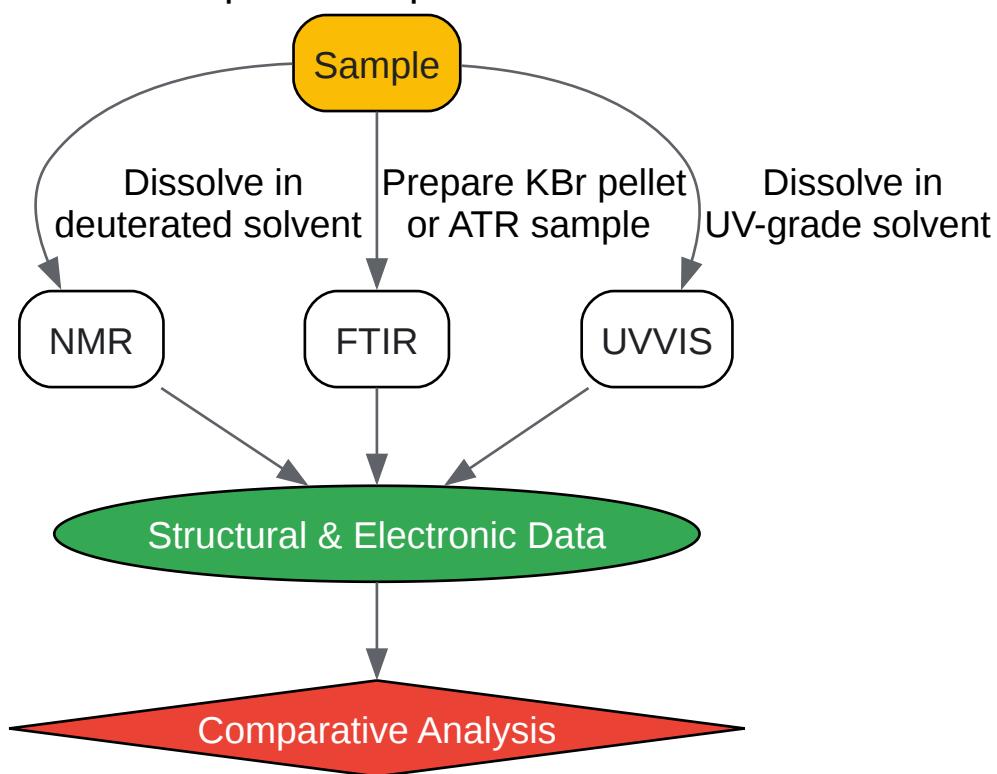
## Synthesis of 2-Amino-5-hydroxypyridine



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Caption: Synthetic pathway to **2-Amino-5-hydroxypyridine**.

## General Spectroscopic Characterization Workflow



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Caption: Workflow for spectroscopic characterization.

## Experimental Protocols

The data presented in this guide are obtained using standard spectroscopic techniques. The general protocols are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>). The solution is transferred to an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

- Data Acquisition: For  $^1\text{H}$  NMR, the spectrum is typically acquired over a range of 0-12 ppm. For  $^{13}\text{C}$  NMR, a range of 0-200 ppm is common. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the range of 4000–400  $\text{cm}^{-1}$ . The positions of absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette with a 1 cm path length.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance is measured over the ultraviolet and visible range (typically 200–800 nm). The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.[9]

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